molecular formula C12H14BrNO4S B12868385 8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B12868385
M. Wt: 348.21 g/mol
InChI Key: IIFLRLBZOGWPLD-UHFFFAOYSA-N
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Description

This compound is a brominated benzoxazinone derivative featuring a 2,2,4-trimethyl substitution and a methylsulfonyl group at position 4. Its synthesis involves reacting 2-amino-6-bromophenol with 2-chloroacetyl chloride under alkaline conditions, followed by purification via solvent extraction and trituration . The methylsulfonyl group enhances electrophilicity and may improve binding affinity in biological systems.

Properties

Molecular Formula

C12H14BrNO4S

Molecular Weight

348.21 g/mol

IUPAC Name

8-bromo-2,2,4-trimethyl-6-methylsulfonyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H14BrNO4S/c1-12(2)11(15)14(3)9-6-7(19(4,16)17)5-8(13)10(9)18-12/h5-6H,1-4H3

InChI Key

IIFLRLBZOGWPLD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C(=CC(=C2)S(=O)(=O)C)Br)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a substituted benzoxazinone scaffold, followed by selective bromination, methylation, and oxidation steps to introduce the methylsulfonyl group. The key challenges include regioselective bromination at the 8-position and controlled oxidation of methylthio to methylsulfonyl.

Stepwise Preparation Details

Step Reaction Reagents & Conditions Yield Notes
1 Starting from 6-bromo-2H-1,4-benzoxazin-3(4H)-one Commercially available or synthesized via cyclization of appropriate aminophenol derivatives - Precursor for further functionalization
2 Introduction of 2,2,4-trimethyl substitution Alkylation using methylating agents under basic conditions Moderate to good Control of methylation at 2,2,4-positions critical for purity
3 Installation of methylthio group at 6-position Reaction with methylthiol or methylthio reagents Moderate Precursor to methylsulfonyl group
4 Oxidation of methylthio to methylsulfonyl Oxidizing agents such as m-CPBA or hydrogen peroxide under controlled temperature High Ensures conversion to methylsulfonyl without overoxidation
5 Purification Column chromatography (silica gel), recrystallization - Final compound isolated as pure solid

Representative Literature Procedure

A detailed example from patent literature describes the preparation of the compound under nitrogen atmosphere in DMF solvent:

  • Borylation and Suzuki Coupling:
    8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b]oxazin-3(4H)-one (0.1 mmol) is dissolved in DMF (3 mL). Bis-pinacolato diboron (0.2 mmol), cesium carbonate (0.3 mmol), and Pd(dppf)Cl2 (0.01 mmol) are added. The mixture is heated to 110°C and stirred for 2 hours. Subsequently, a brominated pyrrole derivative is added, and the reaction continues overnight. After cooling, the mixture is extracted with dichloromethane, dried, concentrated, and purified by preparative chromatography to yield the coupled product.

This method highlights the use of palladium-catalyzed cross-coupling to functionalize the benzoxazinone core, which is a key step in complex molecule synthesis involving this compound.

Analytical Data and Reaction Monitoring

Parameter Method Typical Data
Purity HPLC, LC-MS >95% purity after chromatography
Structural Confirmation NMR (1H, 13C), MS Characteristic chemical shifts and molecular ion peaks consistent with structure
Yield Isolated yield Typically 20-40% for multi-step synthesis

Research Findings and Optimization Notes

  • Microwave Irradiation: Use of microwave heating at 200°C for 4 hours in N-methylpyrrolidinone (NMP) has been reported to improve reaction rates in cyanation steps of related benzoxazinones, suggesting potential for accelerating synthesis steps.

  • Oxidation Control: Selective oxidation of methylthio to methylsulfonyl requires careful control of oxidant equivalents and temperature to avoid degradation or overoxidation, which can reduce yield and complicate purification.

  • Catalyst Selection: Pd(dppf)Cl2 is preferred for Suzuki coupling due to its stability and efficiency in coupling reactions involving heterocyclic bromides.

Summary Table of Preparation Methods

Preparation Aspect Details References
Starting Material 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
Key Functionalizations Bromination, methylation, methylthio oxidation
Catalysts Pd(dppf)Cl2 for coupling
Solvents DMF, NMP, ethyl acetate
Reaction Conditions 80-200°C, inert atmosphere, microwave irradiation possible
Purification Column chromatography, recrystallization
Yields 20-40% overall

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural differences among benzoxazinone derivatives include bromine position, alkylation patterns, and functional groups.

Table 1: Substituent Variations and Physicochemical Properties
Compound Name Bromo Position Key Substituents Molecular Weight LogP* Key References
Target Compound 8 2,2,4-trimethyl; 6-(methylsulfonyl) 347.22 2.8 (calc.)
7-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one 7 Propargyl at N4 280.11 2.1
6-Bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one 6 Phenyl at C2 318.15 3.5
8-Bromo-6-methoxy-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 8 Methoxy at C6; methyl at C2 272.09 1.9
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one 6 Fluoro at C5 244.02 1.6

*Calculated using XLogP3 or experimental data where available.

Key Observations :

  • Bromo Position : Bromine at position 8 (target compound) is less common than at positions 6 or 5. This may influence steric interactions in binding pockets .
  • Trimethyl Substitution: The 2,2,4-trimethyl configuration enhances lipophilicity and metabolic stability relative to mono-methylated analogues .

Key Observations :

  • Anticancer Potency : Isoxazole-linked 7-bromo derivatives () and PI3Kα-targeting analogues () show superior activity compared to the target compound, likely due to optimized substituent interactions.
  • Enzyme Inhibition : The methylsulfonyl group in the target compound may mimic phosphate groups in kinase binding sites, but its efficacy against specific targets remains underexplored .
  • Structural-Activity Relationships (SAR) :
    • Bromine at position 7 or 6 correlates with anticancer activity .
    • Pyrido-oxazine scaffolds (e.g., ) outperform benzo-oxazines in BET inhibition due to enhanced hydrogen bonding with Asp144 .

Key Observations :

  • Microwave-assisted synthesis () improves regioselectivity and reduces reaction time compared to conventional heating .
  • The target compound’s synthesis is moderate-yielding but scalable, though purification via trituration may limit industrial applicability .

Biological Activity

8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 1820889-84-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological properties, including antitumor and antimicrobial activities, supported by relevant data and case studies.

  • Molecular Formula : C₁₂H₁₄BrNO₄S
  • Molecular Weight : 348.21 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have indicated that derivatives of oxazine compounds exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to interact with DNA and inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
    • Studies have demonstrated that related compounds can bind within the minor groove of AT-DNA, affecting gene expression and cellular proliferation .
  • Case Study Data :
    • In a study assessing the efficacy of similar oxazine derivatives against lung cancer cell lines (e.g., HCC827 and NCI-H358), IC₅₀ values were reported at approximately 6.26 μM and 6.48 μM respectively in 2D assays .
    • These results indicate a higher potency in two-dimensional cultures compared to three-dimensional models, suggesting a need for further investigation into the compound's efficacy in more complex biological systems.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

  • Testing Procedures :
    • Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines against various bacterial strains including Escherichia coli and Staphylococcus aureus.
    • The compound exhibited promising antibacterial properties, particularly against Gram-positive bacteria .
  • Results Summary :
    • Compounds with similar structures demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) that warrant further exploration for therapeutic applications .

Comparative Analysis

PropertyThis compoundRelated Compounds
Antitumor IC₅₀ (μM) 6.26 (HCC827), 6.48 (NCI-H358)Varies by structure
Antibacterial Activity Effective against E. coli, S. aureusSimilar profiles
Mechanism of Action DNA interaction; tubulin inhibitionSimilar mechanisms

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